molecular formula C23H24FNO6 B12462656 Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12462656
M. Wt: 429.4 g/mol
InChI Key: FTQRPFRNNOHZCE-UHFFFAOYSA-N
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Description

ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including an isopropyl ester, a fluorophenyl group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactionsThe oxoethoxy linkage is then formed via an etherification reaction, and the final product is obtained through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{5-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with aromatic amino acids in proteins, potentially inhibiting enzyme activity. The oxoethoxy linkage may facilitate binding to hydrophobic pockets, enhancing the compound’s efficacy .

Properties

Molecular Formula

C23H24FNO6

Molecular Weight

429.4 g/mol

IUPAC Name

propan-2-yl 4-[[5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C23H24FNO6/c1-15(2)31-23(29)17-8-12-19(13-9-17)25-21(27)4-3-5-22(28)30-14-20(26)16-6-10-18(24)11-7-16/h6-13,15H,3-5,14H2,1-2H3,(H,25,27)

InChI Key

FTQRPFRNNOHZCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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